Perezone

説明

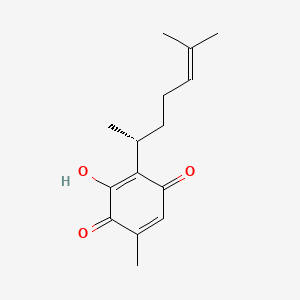

isolated from roots of Pereziae adnata; structure given in Merck Index

Structure

3D Structure

特性

CAS番号 |

3600-95-1 |

|---|---|

分子式 |

C15H20O3 |

分子量 |

248.32 g/mol |

IUPAC名 |

3-hydroxy-5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h6,8,10,18H,5,7H2,1-4H3/t10-/m1/s1 |

InChIキー |

JZXORCGMYQZBBQ-SNVBAGLBSA-N |

異性体SMILES |

CC1=CC(=O)C(=C(C1=O)O)[C@H](C)CCC=C(C)C |

正規SMILES |

CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C |

同義語 |

perezone |

製品の起源 |

United States |

Foundational & Exploratory

Perezone: A Technical Guide to Natural Sources, Isolation, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of perezone, a sesquiterpenoid quinone first isolated in Mexico in 1852.[1][2] Recognized for its significant pharmacological activities, this guide details its natural origins, comparative isolation protocols, and its interactions with key biological pathways.[1][3] All quantitative data is presented in tabular format for clarity, and experimental workflows and signaling pathways are visualized using standardized diagrams.

Natural Sources of this compound

This compound, also known as pipitzaoic acid, is a secondary metabolite primarily isolated from the roots of plants belonging to the Acourtia and Perezia genera (family Asteraceae).[4][5] The most commonly cited sources are Acourtia platyphilla and Acourtia cordata.[1][6][7] The concentration of this compound in wild plants can be influenced by edaphic factors such as the soil's total phosphorus, total nitrogen, and organic matter content.[6]

Isolation and Purification Methodologies

The extraction of this compound from its natural plant sources involves several stages, from initial solvent extraction to final purification. A variety of methods, ranging from conventional heating to modern green chemistry approaches, have been developed and compared.

General Experimental Workflow

The isolation process typically begins with the dried and milled roots of the source plant. The powdered material undergoes an extraction process to separate the target molecule from the bulk plant matter. Following extraction, the crude extract is filtered and the solvent is removed, often under vacuum, to yield the this compound, which crystallizes as yellow crystals.[1][7]

Detailed Experimental Protocols

Protocol 1: Conventional Mantle Heating (MH) Extraction [1]

-

Mix 5.0 g of dried and milled Acourtia platyphilla roots with 30 mL of n-hexane.

-

Reflux the mixture for 3 hours using a standard mantle heater.

-

After the reflux period, filter the extract to remove solid plant material.

-

Dry the filtered extract under vacuum to remove the n-hexane.

-

The resulting pure product is then analyzed to determine the yield.

Protocol 2: Near-Infrared (NIR) Irradiation Assisted Extraction [1] This protocol has multiple variations:

-

NIR-1 (Solvent-less, Post-irradiation Wash): Irradiate 5.0 g of the root sample for 15 minutes at 121°C without a solvent. After cooling, wash the sample with 30 mL of n-hexane.

-

NIR-2 (With Solvent): Mix 5.0 g of the roots with 30 mL of n-hexane. Irradiate the mixture for 15 minutes at 121°C. The irradiation is performed in three 5-minute intervals, with a 5-minute pause between each to prevent solvent boiling and projection.

-

NIR-3: This method follows a similar procedure to NIR-2 but under different instrumental conditions to achieve a higher energy transfer, resulting in a significantly higher yield.[1]

Protocol 3: Supercritical Carbon Dioxide (scCO₂) Extraction [1]

-

Place 20.0 g of milled root into the extraction vessel.

-

Expose the sample to supercritical CO₂ fluid at optimal solubility conditions (e.g., 9.30 MPa and 323.15 K).[1]

-

Maintain the extraction for a designated period (e.g., 6, 10, 12, or 24 hours).

-

Collect the extracted this compound. The yield is dependent on the contact time with the supercritical fluid.

Quantitative Data and Yield Comparison

The efficiency of this compound extraction varies significantly with the chosen methodology. Green chemistry approaches, such as NIR-assisted extraction, have been shown to dramatically increase yields compared to conventional methods.

Table 1: Comparison of this compound Extraction Methods from Acourtia platyphilla [1]

| Method | Activating Source | Yield (%) | Standard Deviation | Selectivity (%) |

|---|---|---|---|---|

| MH | Mantle Heating | 1.652 | 0.119 | 19.784 |

| NIR-1 | Near-Infrared | 1.656 | 0.027 | 32.745 |

| NIR-2 | Near-Infrared | 2.036 | 0.043 | N/A |

| NIR-3 | Near-Infrared | 6.271 | 0.554 | N/A |

| scCO₂-6h | Supercritical CO₂ | 0.567 | N/A | N/A |

| scCO₂-10h | Supercritical CO₂ | 1.817 | N/A | N/A |

| scCO₂-12h | Supercritical CO₂ | 2.243 | N/A | N/A |

| scCO₂-24h | Supercritical CO₂ | 2.495 | N/A | N/A |

Data sourced from a comparative study on extraction techniques.[1]

Table 2: this compound Yield from Acourtia cordata under Different Growth Conditions [7]

| Culture Condition | Plant Part | Average Yield (mg/g dry weight) |

|---|---|---|

| In Vitro | Roots | 5.21 |

| Ex Vitro (12 weeks) | Roots | 2.4 |

| Ex Vitro (31 weeks) | Roots | 43.6 |

| Wild Plants | Roots | 76.5 |

Yields from ex vitro plants increased logarithmically over time, approaching levels found in wild specimens.[7]

Physicochemical Characterization

The identity and purity of isolated this compound are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals / Wavelengths (λmax) | Reference |

|---|---|---|

| ¹H NMR | Complete assignment of chemical shifts and coupling constants has been performed using iterative spectra analysis software. | [8] |

| ¹³C NMR | Full spectral data available in specialized literature. | [9] |

| IR Spectroscopy | Characteristic peaks corresponding to hydroxyl, carbonyl, and C=C stretching vibrations. | [10] |

| UV-Vis Spectroscopy | Absorption at λmax = 408 nm with a shoulder at λmax = 562 nm in the presence of a base like fluoride, indicating deprotonation. |[11] |

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis through caspase-dependent pathways.[12][13]

Induction of Apoptosis via Caspase Activation

This compound has been shown to induce morphological changes in cancer cells, such as pyknosis and cytoplasmic vacuolization, which are hallmarks of apoptosis.[12] This process involves the increased expression of key initiator and executioner caspases.

Inhibition of PARP-1

Poly (ADP-ribose) polymerase 1 (PARP-1) is an enzyme that is over-expressed in many cancer cells. This compound and its analogues act as PARP-1 inhibitors, which is a key mechanism for their anti-neoplastic activity, particularly against glioblastoma and triple-negative breast cancer.[14][15]

References

- 1. Green Approach Extraction of this compound from the Roots of Acourtia platyphilla (A. Grey): A Comparison of Four Activating Modes and Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Green Approach Extraction of this compound from the Roots of Acourtia platyphilla (A. Grey): A Comparison of Four Activating Modes and Supercritical Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The action of the sesquiterpenic benzoquinone, this compound, on electron transport in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NMR-based conformational analysis of this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. researchgate.net [researchgate.net]

- 12. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. In vitro and computational studies of natural products related to this compound as anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Perezone's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perezone, a naturally occurring sesquiterpenoid quinone, has demonstrated significant cytotoxic effects against a spectrum of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer activity. The primary modes of action identified are the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the inhibition of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). These events culminate in the activation of apoptotic pathways and cell cycle arrest, leading to cancer cell death. This document synthesizes the current understanding of this compound's effects on cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound's anticancer effects are primarily attributed to a dual mechanism involving the induction of excessive intracellular ROS and the direct inhibition of PARP-1. This two-pronged attack disrupts cellular homeostasis and overwhelms the cancer cell's survival mechanisms.

Induction of Oxidative Stress

This compound, as a quinone, can undergo redox cycling, a process that generates superoxide radicals and other reactive oxygen species. This surge in ROS leads to a state of oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and DNA.[1][2] This oxidative damage is a key trigger for the initiation of apoptosis.

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

This compound has been identified as an inhibitor of PARP-1, a nuclear enzyme crucial for DNA repair.[1][2][3] By inhibiting PARP-1, this compound prevents the repair of DNA single-strand breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. This accumulation of DNA damage is a potent signal for apoptosis.

Quantitative Data: Cytotoxicity and Enzyme Inhibition

The cytotoxic and inhibitory activities of this compound and its derivatives have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | K562 (Leukemia) | Not explicitly stated, but showed concentration-dependent decreased viability | [3] |

| This compound | U-251 (Astrocytoma) | 6.83 ± 1.64 | [4] |

| This compound | U373 (Glioblastoma) | 51.20 | [5] |

| This compound Angelate | U373 (Glioblastoma) | 6.44 | [5] |

| Phenyl glycine this compound | U-251 (Astrocytoma) | 2.60 ± 1.69 | [4] |

| This compound | PARP-1 Enzyme Inhibition | 181.5 | [3] |

| This compound Angelate | PARP-1 Enzyme Inhibition | 5.25 | [2] |

Signaling Pathways

This compound triggers a cascade of signaling events that ultimately lead to programmed cell death. The primary pathways implicated are the intrinsic and extrinsic apoptotic pathways, initiated by oxidative stress and DNA damage.

This compound-Induced Apoptosis Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and computational studies showed that this compound inhibits PARP-1 and induces changes in the redox state of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crosstalk of moderate ROS and PARP‐1 contributes to sustainable proliferation of conditionally reprogrammed keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and computational studies showed that this compound inhibits PARP-1 and induces changes in the redox state of K562 … [ouci.dntb.gov.ua]

Perezone: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perezone, a sesquiterpenoid quinone naturally occurring in the roots of plants from the Perezia genus, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the screening methodologies used to evaluate the biological potential of this compound, with a focus on its anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols, quantitative data summaries, and visual representations of its mechanisms of action are presented to facilitate further research and drug development efforts.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through two key pathways: the generation of reactive oxygen species (ROS) and the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2][3]

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines, providing a comparative view of its potency.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U-251 | Astrocytoma | 6.83 ± 1.64 | [4][5] |

| U373 | Glioblastoma | 51.20 ± 0.3 | [3] |

| K562 | Leukemia | Concentration-dependent | [2][6][7] |

| PC-3 | Prostate Cancer | Active | [2][8] |

| HCT-15 | Colorectal Cancer | Active | [2][8] |

| SKLU-1 | Lung Cancer | Active | [2][8] |

Table 2: Cytotoxic Activity of this compound Derivatives

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Phenyl glycine this compound | U-251 | Astrocytoma | 2.60 ± 1.69 | [4][5] |

| This compound angelate | U373 | Glioblastoma | 6.44 ± 1.6 | [3] |

| Hydroxythis compound monoangelate | MDA-MB-231 | Triple Negative Breast Cancer | 3.53 | [1] |

| Amino derivative 3a | HCT-15 | Colorectal Cancer | 7.5 ± 0.3 | [8] |

| Amino derivative 3h | K-562 | Leukemia | 4.5 ± 0.4 | [8] |

Table 3: Cytotoxicity in Non-Tumoral Cell Lines

| Compound | Cell Line | Cell Type | IC50 / LD50 | Reference |

| This compound | SVGp12 | Non-tumoral glial | IC50 = 28.54 ± 1.59 µM | [4][5] |

| Phenyl glycine this compound | SVGp12 | Non-tumoral glial | IC50 = 31.87 ± 1.54 µM | [4][5] |

| This compound | LD50 = 500 mg/Kg | [4][5] | ||

| Phenyl glycine this compound | LD50 = 2000 mg/Kg | [4][5] | ||

| This compound angelate | Rat glial cells | IC50 = 173.66 ± 1.6 µM | [3] | |

| Hydroxythis compound monoangelate | Vero cells | IC50 = 313.92 µM | [1] | |

| Hydroxythis compound monoangelate | Human lymphocytes | IC50 = 221.46 µM | [1] |

Experimental Protocols

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Cell Treatment: Treat cells with this compound for the appropriate duration.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways

This compound's anticancer activity is mediated through the induction of apoptosis, which involves the activation of caspases and the inhibition of the DNA repair enzyme PARP-1.[2][4][5]

Caption: this compound-induced apoptotic signaling pathways.

The experimental workflow for screening the anticancer activity of this compound is a multi-step process.

Caption: Experimental workflow for anticancer activity screening.

Antimicrobial Activity

Early studies have indicated that this compound possesses antimicrobial properties. It has been found to be effective against a variety of microorganisms, including bacteria and fungi.

Reported Antimicrobial Spectrum

This compound has shown activity against the following microorganisms:

Experimental Protocols

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Antioxidant Activity

The quinone structure of this compound suggests potential antioxidant or pro-oxidant activity. Studies have explored the antioxidant properties of this compound derivatives.

Quantitative Antioxidant Data

Table 4: Antioxidant Activity of a this compound Derivative

| Derivative | Assay | IC50 (µM) | Reference |

| Amino derivative 3c | TBARS | 5.564 ± 0.24 | [8] |

Experimental Protocols

-

Sample Preparation: Prepare a lipid-rich sample (e.g., brain homogenate) and induce lipid peroxidation.

-

Compound Treatment: Add different concentrations of the this compound derivative to the sample.

-

Reaction: Add thiobarbituric acid (TBA) reagent and heat the mixture.

-

Absorbance Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm.

-

Data Analysis: A decrease in absorbance indicates inhibition of lipid peroxidation. Calculate the IC50 value.

Other Biological Activities

This compound has also been shown to interact with biological membranes and affect electron transport in mitochondria.[10] This suggests that its biological effects may be multifaceted and extend beyond its direct cytotoxic and antimicrobial actions.

Conclusion

This compound is a natural product with a diverse and potent range of biological activities, most notably its anticancer effects. The methodologies outlined in this guide provide a framework for the systematic screening and evaluation of this compound and its derivatives. The pro-apoptotic mechanism, involving ROS generation and PARP-1 inhibition, presents a compelling avenue for the development of novel anticancer therapeutics. Further research into its antimicrobial and antioxidant properties, as well as its effects on cellular metabolism, is warranted to fully elucidate its therapeutic potential.

References

- 1. In vitro and computational studies of natural products related to this compound as anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and its isomer isothis compound induce caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, cytotoxic and antioxidant evaluations of amino derivatives from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3471615A - Griseofulvin-perezone composition - Google Patents [patents.google.com]

- 10. The action of the sesquiterpenic benzoquinone, this compound, on electron transport in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Perezone Biosynthetic Pathway in Acourtia: A Technical Guide for Researchers

Abstract

Perezone, a sesquiterpene quinone found in the rhizomes of plants belonging to the genus Acourtia, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through biotechnological approaches and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway in Acourtia, integrating data from proteomic studies and proposing a putative pathway based on analogous biosynthetic routes of other sesquiterpene quinones. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction

This compound is a naturally occurring p-benzoquinone with a sesquiterpenoid side chain. It is predominantly isolated from the rhizomes of Acourtia species, particularly Acourtia cordata. The molecule has been the subject of extensive chemical and pharmacological studies, but its complete biosynthetic pathway has not yet been fully elucidated. This guide aims to consolidate the existing information and provide a scientifically grounded hypothesis for the entire pathway, from primary metabolites to the final this compound molecule.

The Mevalonate (MVA) Pathway: The Starting Point for this compound Biosynthesis

The biosynthesis of this compound, like all sesquiterpenoids in plants, originates from the mevalonate (MVA) pathway, which takes place in the cytosol. This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Proteomic analyses of high this compound-producing Acourtia cordata plants have shown an over-expression of key enzymes involved in the MVA pathway, indicating a metabolic pull towards terpenoid biosynthesis[1]. The initial steps of this pathway are well-established and are summarized below.

Key Upstream Enzymes in this compound Biosynthesis:

-

Acetyl-CoA C-acetyltransferase: Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

Hydroxymethylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA reductase (HMGR): Reduces HMG-CoA to mevalonate, a key regulatory step in the MVA pathway.

-

Mevalonate kinase (MVK) and Phosphomevalonate kinase (PMVK): Phosphorylate mevalonate in two successive steps to yield mevalonate-5-diphosphate.

-

Mevalonate-5-diphosphate decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-diphosphate to produce IPP.

-

Isopentenyl pyrophosphate isomerase (IPI): Isomerizes IPP to DMAPP.

These initial steps culminate in the formation of geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.

-

Geranyl Diphosphate Synthase (GPPS): Condenses one molecule of DMAPP and one molecule of IPP to form the C10 compound, GPP.

-

Farnesyl Diphosphate Synthase (FPPS): Adds another molecule of IPP to GPP to produce the C15 compound, FPP[1]. The upregulation of FPPS is strongly correlated with high this compound content in A. cordata[1].

Putative Biosynthetic Pathway from Farnesyl Diphosphate to this compound

The enzymatic steps converting FPP to this compound in Acourtia have not been experimentally verified. However, based on the biosynthesis of other sesquiterpene quinones and related compounds, a putative pathway can be proposed. This hypothetical pathway involves three key stages:

-

Cyclization of FPP: A terpene synthase (TPS) or cyclase catalyzes the cyclization of the linear FPP molecule to form a bicyclic sesquiterpene scaffold.

-

Hydroxylation and Aromatization: Cytochrome P450 monooxygenases (CYPs) are likely involved in the hydroxylation of the sesquiterpene intermediate, leading to the formation of a hydroquinone.

-

Oxidation to a Quinone: An oxidase or dehydrogenase would then catalyze the final oxidation of the hydroquinone to the p-benzoquinone structure of this compound.

Figure 1: Proposed biosynthetic pathway of this compound in Acourtia.

Quantitative Data

Proteomic studies on wild Acourtia cordata plants have revealed significant variation in this compound content. This data is crucial for selecting high-yielding strains for cultivation and for understanding the regulation of the biosynthetic pathway.

| Plant Category | This compound Content (mg g⁻¹ of rhizome) | Reference |

| High Producers | 4.474 - 7.757 | [1] |

| Medium Producers | 2.881 - 4.169 | [1] |

| Low Producers | 0.329 - 2.21 | [1] |

Table 1: this compound content in rhizomes of wild Acourtia cordata plants.

Experimental Protocols

Extraction and Quantification of this compound from Acourtia Rhizomes

This protocol is adapted from the methodology used in studies of A. cordata.

Materials:

-

Dried rhizomes of Acourtia

-

n-hexane

-

Methanol

-

Grinder or mortar and pestle

-

Maceration flasks

-

Rotary evaporator or extraction chamber

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

This compound standard

Procedure:

-

Sample Preparation: Dry the Acourtia rhizomes at room temperature and grind them into a fine powder.

-

Extraction:

-

Weigh 2.0 g of the dried, ground rhizome tissue.

-

Place the powder in a maceration flask and add 20.0 mL of n-hexane.

-

Allow the mixture to macerate for 3 days at room temperature with occasional shaking.

-

Repeat the extraction process two more times with fresh n-hexane.

-

Combine the n-hexane extracts.

-

-

Solvent Evaporation: Evaporate the solvent from the combined extracts using a rotary evaporator or in an extraction chamber at room temperature until a dry residue is obtained.

-

Sample Preparation for GC-MS: Dissolve the dried extract in a known volume of methanol.

-

GC-MS Analysis:

-

Inject an aliquot of the methanolic solution into the GC-MS system.

-

The identification and quantification of this compound are based on its retention time and mass fragmentation pattern (m/z 166, 191, 205, and 248) compared to a this compound standard.

-

Figure 2: Workflow for this compound extraction and quantification.

Farnesyl Diphosphate Synthase (FPPS) Activity Assay

A standard method to assay FPPS activity involves the use of radiolabeled substrates.

Materials:

-

Purified FPPS enzyme or plant protein extract

-

[¹⁴C]Isopentenyl pyrophosphate (IPP)

-

Geranyl pyrophosphate (GPP)

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and dithiothreitol)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of GPP, and [¹⁴C]IPP.

-

Initiate the reaction by adding the purified FPPS enzyme or the plant protein extract.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a quenching solution (e.g., a saturated NaCl solution).

-

Extract the radioactive product, [¹⁴C]farnesyl pyrophosphate, with an organic solvent (e.g., water-saturated butanol).

-

-

Quantification:

-

Transfer the organic phase containing the [¹⁴C]FPP to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of [¹⁴C]FPP produced over time.

-

Figure 3: Workflow for FPPS activity assay.

Future Directions

The complete elucidation of the this compound biosynthetic pathway in Acourtia requires further investigation. Key areas for future research include:

-

Identification and characterization of the terpene synthase(s) responsible for the cyclization of FPP.

-

Functional analysis of cytochrome P450 monooxygenases from Acourtia to identify those involved in the hydroxylation and aromatization steps.

-

Identification of the oxidase or dehydrogenase that catalyzes the final step of this compound formation.

-

Transcriptomic and genomic analyses of Acourtia species to identify candidate genes involved in the entire pathway.

-

Metabolic engineering of microbial or plant systems for the heterologous production of this compound.

By addressing these research questions, a more complete understanding of this compound biosynthesis will be achieved, paving the way for its sustainable production and the development of novel therapeutic agents.

References

Perezone: A Technical Guide on Solubility, Stability, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of perezone, a naturally occurring sesquiterpene quinone. It is designed to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively work with this compound. This document outlines experimental protocols for determining key physicochemical properties and visualizes its known biological signaling pathways.

This compound Solubility

Qualitative Solubility Profile

This compound is generally described as a yellow crystalline solid.[1] Based on its use in various chemical and biological studies, its solubility can be inferred in several common organic solvents. It is frequently extracted from its natural sources using solvents like n-hexane and ethyl acetate.[2] For chemical reactions and biological assays, it has been dissolved in solvents such as methanol, ethanol, acetone, and chloroform.[2][3][4] In silico studies have also predicted its solubility characteristics, providing theoretical Log S values.[5]

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Non-polar | n-Hexane | Soluble (used for extraction) | [2] |

| Chloroform | Soluble (used in NMR studies) | [1] | |

| Polar Aprotic | Acetone | Soluble (used for extraction) | [3][4] |

| Ethyl Acetate | Soluble (used for extraction) | [2] | |

| Polar Protic | Methanol | Soluble | [2][3][4] |

| Ethanol | Soluble | [2][4] | |

| Water | Practically Insoluble |

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6][7] This protocol outlines the steps to quantitatively measure the solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, n-hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other appropriate material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[6]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with precise temperature control (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of excess solid.

-

To completely separate the dissolved and undissolved this compound, centrifuge the samples at a high speed.[9]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.[10]

-

Accurately dilute the filtered solution with a suitable solvent (mobile phase of the HPLC method is often a good choice) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC-UV method. The wavelength of detection should be set to the λmax of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the calibration curve. The solubility is typically expressed in mg/mL or mol/L.[11]

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

This compound Stability

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. This section provides a framework for evaluating the stability of this compound under various stress conditions.

Factors Affecting Stability

The stability of this compound can be influenced by several factors, including:

-

pH: The acidity or basicity of a solution can catalyze hydrolytic degradation.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light: Exposure to UV or visible light can induce photolytic degradation.

-

Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation.

Table 2: Template for this compound Stability Data

| Stress Condition | Parameter | Value |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Half-life (t½) | To be determined |

| Degradation Rate Constant (k) | To be determined | |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Half-life (t½) | To be determined |

| Degradation Rate Constant (k) | To be determined | |

| Oxidative Degradation (e.g., 3% H₂O₂) | Half-life (t½) | To be determined |

| Degradation Rate Constant (k) | To be determined | |

| Thermal Degradation (e.g., 60 °C) | Half-life (t½) | To be determined |

| Degradation Rate Constant (k) | To be determined | |

| Photolytic Degradation (e.g., UV light) | Half-life (t½) | To be determined |

| Degradation Rate Constant (k) | To be determined |

Experimental Protocol: Forced Degradation Studies of this compound

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[12]

Materials:

-

This compound (solid)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and other solvents

-

HPLC system with a UV or PDA detector

-

Photostability chamber

-

Oven or water bath with temperature control

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a specific temperature (e.g., 60 °C) for a defined period.[13]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at a specific temperature for a defined period.[13]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.[14]

-

Thermal Degradation: Expose a solution of this compound to a high temperature (e.g., 60-80 °C) for a defined period.[14]

-

Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber for a defined period.[15]

-

-

Sample Analysis:

-

At various time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute the samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

-

-

Data Analysis:

Workflow for Forced Degradation Study

Caption: Workflow for this compound stability testing.

Core Signaling Pathways of this compound

This compound has been shown to exert its biological effects, particularly its anticancer activity, through the modulation of specific signaling pathways, primarily leading to apoptosis (programmed cell death).

Induction of Apoptosis

This compound can induce apoptosis through both caspase-dependent and caspase-independent mechanisms.[18] A key target in its mechanism of action is the enzyme Poly (ADP-ribose) polymerase-1 (PARP-1).[19]

-

PARP-1 Inhibition: this compound has been shown to inhibit the activity of PARP-1.[19] PARP-1 is a key enzyme involved in DNA repair. Its inhibition in cancer cells, which often have compromised DNA repair mechanisms, can lead to an accumulation of DNA damage and trigger apoptosis.[5]

-

Caspase Activation: The apoptotic process induced by this compound involves the activation of caspases, which are a family of proteases that execute the cell death program.[18]

-

Mitochondrial Pathway: this compound may also induce the intrinsic pathway of apoptosis by altering the mitochondrial electron transport chain.[5]

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound's pro-apoptotic signaling.

This technical guide provides a foundational understanding of this compound's solubility and stability, along with detailed protocols for their experimental determination. The visualization of its core signaling pathway offers insights into its mechanism of action, which is valuable for further research and development.

References

- 1. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. jidps.com [jidps.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs-Individually and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. | Semantic Scholar [semanticscholar.org]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. In vitro and computational studies showed that this compound inhibits PARP-1 and induces changes in the redox state of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Perezone: A Sesquiterpene Quinone from Traditional Medicine to Modern Drug Discovery

An In-depth Technical Guide on the Historical Discovery, Traditional Use, and Molecular Mechanisms of Perezone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a naturally occurring sesquiterpene quinone, holds the distinction of being the first secondary metabolite isolated in the New World.[1] Historically used in traditional medicine for a variety of ailments, modern scientific investigation has unveiled its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of this compound, from its historical discovery and traditional applications to a detailed analysis of its molecular mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes its known signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Historical Discovery and Traditional Use

First Isolation in the New World

This compound, also known as pipitzaoic acid, was first isolated in 1852 by Leopoldo Río de la Loza from the roots of plants of the genus Perezia (now classified as Acourtia).[2] This event marks a significant milestone in the history of natural product chemistry, as this compound is recognized as the first secondary metabolite to be isolated in a crystalline form in the Americas.[1]

Ethnobotanical and Traditional Medicinal Uses

Plants of the Acourtia and Perezia genera have a history of use in traditional medicine, primarily in Mexico and South America. Decoctions of Acourtia microcephala have been traditionally used to induce rapid bowel movements and to treat ailments such as fever, colds, and headaches. In South American traditional medicine, other species of the Perezia genus have been utilized for various purposes: Perezia multiflora for postpartum hemorrhage, Perezia pinnatifida as a sedative, and Perezia purpurata for its anti-inflammatory properties.

A notable link between a this compound-related compound and traditional use is the identification of hydroxythis compound monoangelate as a laxative principle in certain Perezia species used in Mexican folk medicine. This provides a direct ethnobotanical correlation to the observed biological effects of this compound derivatives.

Physicochemical Properties and Extraction

This compound is a sesquiterpenoid quinone with the chemical formula C₁₅H₂₀O₃. It is a yellow, crystalline solid.

Extraction Protocols

Several methods have been developed for the extraction of this compound from the roots of Acourtia platyphilla.

3.1.1 Conventional Thermal Extraction

A standard laboratory procedure involves solvent extraction with n-hexane.

-

Protocol:

-

Dry and mill the roots of Acourtia platyphilla.

-

Mix 5 grams of the powdered root material with 30 mL of n-hexane.

-

Reflux the mixture for 3 hours.

-

Filter the extract to remove solid plant material.

-

Dry the filtrate under vacuum to yield the crude this compound extract.

-

Further purification can be achieved by column chromatography on silica gel.

-

3.1.2 Green Extraction Methods

More environmentally friendly methods have been explored, including supercritical CO₂ extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). Supercritical CO₂ extraction, for instance, has been shown to provide better yields of this compound compared to conventional heating with n-hexane.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It also possesses anti-inflammatory, antioxidant, and antimicrobial properties.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Its pro-apoptotic effects are primarily mediated through two interconnected signaling pathways: the induction of reactive oxygen species (ROS) and the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).

4.1.1 Induction of Reactive Oxygen Species (ROS)

This compound, as a quinone, can undergo redox cycling to generate ROS, leading to oxidative stress and subsequent cell death in cancer cells. This process is thought to involve the following steps:

-

Diagram of this compound-Induced ROS Generation:

Caption: this compound-induced ROS generation pathway.

4.1.2 PARP-1 Inhibition and Apoptosis Induction

This compound is an inhibitor of PARP-1, a key enzyme in DNA repair. By inhibiting PARP-1, this compound prevents cancer cells from repairing DNA damage, ultimately leading to apoptosis. This mechanism is particularly effective in cancer cells that already have compromised DNA repair pathways. The downstream effects of PARP-1 inhibition and ROS-induced DNA damage converge on the activation of the caspase cascade.

-

Diagram of this compound-Induced Apoptosis Pathway:

Caption: this compound-induced apoptotic pathway.

4.1.3 Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified against a wide range of cancer cell lines, with IC₅₀ values typically in the low micromolar range.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| K-562 | Chronic Myelogenous Leukemia | 4.5 ± 0.4 | [3] |

| PC-3 | Prostate Cancer | ~25 | [3] |

| HCT-15 | Colon Cancer | >25 | [3] |

| SKLU-1 | Lung Cancer | ~25 | [3] |

| U-251 | Glioblastoma | 6.83 ± 1.64 | [4] |

| U373 | Glioblastoma | 51.20 | [5] |

Anti-inflammatory Activity

The traditional use of Perezia purpurata for inflammation suggests that this compound may possess anti-inflammatory properties. Studies have shown that this compound derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Antioxidant Activity

While this compound can induce ROS in cancer cells, it and its derivatives have also been shown to exhibit antioxidant activity in other contexts. For example, certain amino derivatives of this compound have demonstrated potent antioxidant effects in the TBARS assay, with one derivative showing an IC₅₀ of 5.564 ± 0.24 µM, superior to α-tocopherol.[2]

Key Experimental Protocols

This section provides an overview of the methodologies used to investigate the biological activities of this compound.

Cytotoxicity Assays

5.1.1 MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

5.1.2 Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

-

Protocol:

-

Treat cells in suspension or adherent cells after trypsinization with this compound.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells.

-

PARP-1 Inhibition Assay

Commercial colorimetric or fluorometric assay kits are commonly used to measure PARP-1 activity.

-

Protocol (based on a generic colorimetric kit):

-

Coat a 96-well plate with histones and incubate with NAD⁺ and activated DNA.

-

Add recombinant PARP-1 enzyme in the presence or absence of various concentrations of this compound.

-

Incubate to allow for the poly(ADP-ribosyl)ation of histones.

-

Wash the plate to remove unbound reagents.

-

Add an anti-poly(ADP-ribose) antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate and measure the absorbance to quantify PARP-1 activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes.

-

Protocol using Dichlorodihydrofluorescein diacetate (DCFH-DA):

-

Load cells with DCFH-DA, which is cell-permeable and non-fluorescent.

-

Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.

-

Treat the cells with this compound.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.

-

Caspase Activity Assay

The activity of caspases, key mediators of apoptosis, can be measured using specific substrates that release a detectable signal upon cleavage.

-

Protocol (based on a generic fluorometric assay for Caspase-3):

-

Lyse this compound-treated and control cells to release cellular contents.

-

Add the cell lysate to a reaction buffer containing a specific caspase-3 substrate (e.g., DEVD-AFC).

-

Incubate to allow for the cleavage of the substrate by active caspase-3.

-

Measure the fluorescence of the released fluorophore (AFC) using a fluorometer.

-

Quantify the increase in caspase-3 activity relative to the control.

-

Conclusion and Future Directions

This compound stands as a compelling example of a natural product with a rich history and significant therapeutic potential. Its journey from a traditional remedy to a molecule of interest in modern drug discovery highlights the value of ethnobotanical knowledge. The elucidation of its mechanisms of action, particularly its dual role in inducing ROS and inhibiting PARP-1, provides a solid foundation for the rational design of novel anticancer agents.

Future research should focus on several key areas:

-

In-depth elucidation of signaling pathways: Further investigation is needed to fully map the upstream and downstream effectors of this compound's interaction with its molecular targets.

-

In vivo studies: The majority of the current data is from in vitro studies. In vivo efficacy and toxicity studies are crucial to validate its therapeutic potential.

-

Structure-activity relationship (SAR) studies: Systematic modification of the this compound scaffold could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of other biological activities: The anti-inflammatory and other reported activities of this compound warrant further investigation to uncover their underlying mechanisms and potential therapeutic applications.

By continuing to explore the multifaceted nature of this compound, the scientific community can unlock its full potential for the development of new and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro and Computational Studies of this compound and this compound Angelate as Potential Anti-Glioblastoma Multiforme Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Green Approach Extraction of this compound from the Roots of Acourtia platyphilla (A. Grey): A Comparison of Four Activating Modes and Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biological Activity of Perezone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Perezone, a naturally occurring sesquiterpenoid quinone isolated from the roots of plants of the Perezia genus, has garnered significant attention in the field of medicinal chemistry. Its diverse biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties, make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of various this compound derivatives and details their biological evaluation, with a focus on their potential as anticancer agents.

Synthesis of this compound Derivatives

The chemical structure of this compound, with its reactive quinone ring and hydroxyl group, offers multiple sites for chemical modification, leading to the synthesis of a wide array of derivatives. The primary strategies for derivatization involve nucleophilic addition reactions at the quinone moiety.

Amino derivatives of this compound have been synthesized through the nucleophilic addition of various amines to the this compound core. This approach has been utilized to introduce bioactive moieties, such as amino acids and other pharmacologically relevant amines, to enhance the biological activity of the parent compound.

Experimental Protocol: General Procedure for the Synthesis of Amino-Perezone Derivatives [1][2]

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Addition of Amine: Add the desired amine (1 to 1.2 equivalents) to the solution. The reaction can be performed with a variety of amines, including but not limited to melatonin, acetyl tryptamine, and amino acid esters (e.g., valine, leucine, methionine).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the nucleophilicity of the amine.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to afford the pure amino-perezone derivative.

-

Characterization: The structure of the synthesized derivatives is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

A notable derivative with significant cytotoxic activity is the phenyl glycine-perezone adduct. This compound has been synthesized in a highly efficient one-step reaction.

Experimental Protocol: One-Step Synthesis of Phenyl Glycine-Perezone Derivative [3][4][5]

While the specific one-step protocol is proprietary to the cited research, a plausible synthetic route based on established chemical principles would involve the following:

-

Reactant Preparation: A solution of this compound (1 equivalent) is prepared in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Addition of Phenyl Glycine: Phenyl glycine (1 to 1.2 equivalents) is added to the solution, likely in the presence of a coupling agent or a catalyst to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or under gentle heating. Progress is monitored by TLC.

-

Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove any water-soluble byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the phenyl glycine-perezone derivative with a reported yield of approximately 80%.[3][4]

-

Structural Confirmation: The final product's structure is verified using spectroscopic techniques.

Sulfur-containing this compound derivatives have also been explored for their therapeutic potential, particularly as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1). These compounds are typically synthesized via a Michael addition reaction.

Experimental Protocol: Synthesis of Sulfur-Containing this compound Derivatives [6]

-

Reactant Mixture: this compound (1 equivalent) is dissolved in a suitable solvent.

-

Nucleophile Addition: A thiol-containing nucleophile, such as phenylmethanethiol, 5-fluoro-2-mercaptobenzyl alcohol, or 4-mercaptophenylacetic acid, is added to the solution.

-

Reaction Conditions: The reaction is carried out under conditions that promote Michael addition. This may involve the use of a base to deprotonate the thiol and increase its nucleophilicity.

-

Purification and Characterization: Following the reaction, the product is isolated and purified using standard techniques like column chromatography. Structural elucidation is performed using NMR and mass spectrometry. For instance, the synthesis of a specific sulfur derivative using 5-fluoro-2-mercaptobenzyl alcohol resulted in a 45% yield of the pure compound, which was characterized as a red oil.[6]

Biological Activity and Cytotoxicity

This compound derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The introduction of different functional groups onto the this compound scaffold has been shown to modulate this activity, sometimes resulting in derivatives with enhanced potency and selectivity.

The cytotoxic effects of this compound and its derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values is presented in the tables below.

Table 1: Cytotoxicity of this compound and its Phenyl Glycine Derivative [3][4][5]

| Compound | U-251 (Glioblastoma) IC50 (µM) | SVGp12 (Non-tumoral) IC50 (µM) |

| This compound | 6.83 ± 1.64 | 28.54 ± 1.59 |

| Phenyl Glycine-Perezone | 2.60 ± 1.69 | 31.87 ± 1.54 |

Table 2: Cytotoxicity of Amino-Perezone Derivatives [1][2]

| Derivative | HCT-15 (Colon) IC50 (µM) | K-562 (Leukemia) IC50 (µM) |

| 3a (Melatonin) | 7.5 ± 0.3 | - |

| 3h (Methionine ester) | - | 4.5 ± 0.4 |

Table 3: Antioxidant Activity of an Amino-Perezone Derivative [1][2]

| Derivative | TBARS Assay IC50 (µM) |

| 3c (Tryptophan) | 5.564 ± 0.24 |

Mechanism of Action

The anticancer activity of this compound derivatives is believed to be mediated through multiple mechanisms, primarily the induction of apoptosis.

Studies have shown that this compound and its phenyl glycine derivative induce morphological changes in cancer cells consistent with apoptosis, such as pyknosis and cytoplasmic vacuolization.[3][4] This is accompanied by an increased expression of key apoptosis-regulating enzymes, namely caspases 3, 8, and 9.[3][4] The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway, while the activation of caspase-8 points towards the extrinsic (death receptor) pathway. Both pathways converge on the executioner caspase-3, leading to the dismantling of the cell.

Several this compound derivatives have been identified as inhibitors of PARP-1, an enzyme crucial for DNA repair.[6] Cancer cells often have deficiencies in other DNA repair pathways, making them more reliant on PARP-1 for survival. By inhibiting PARP-1, this compound derivatives can lead to an accumulation of DNA damage and induce synthetic lethality in cancer cells. Docking studies have suggested that these derivatives bind to the catalytic site of PARP-1.[6] For example, one sulfur derivative exhibited a potent PARP-1 inhibitory activity with an IC50 value of 0.317 µM.[6]

Experimental Protocols for Biological Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8][9][10][11]

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for an appropriate period (e.g., 48-72 hours).

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][13][14][15][16]

Protocol: [12][13][14][15][16]

-

Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds to induce apoptosis. Include untreated and positive controls.

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 30 minutes to 3 hours, protected from light.

-

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

This assay measures the activity of PARP-1 by detecting the incorporation of biotinylated NAD+ onto histone proteins.[17][18][19][20][21]

Protocol: [17][18][19][20][21]

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBST (PBS with 0.05% Tween 20).

-

Blocking: Block the wells with a blocking buffer for at least 90 minutes at room temperature.

-

Enzyme Reaction:

-

Prepare a master mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.

-

Add the test compounds (inhibitors) and the PARP-1 enzyme to the wells.

-

Add the master mix to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Wash the plate with PBST.

-

Add Streptavidin-HRP to each well and incubate for 30 minutes.

-

Wash the plate again with PBST.

-

Add a colorimetric HRP substrate and incubate until a blue color develops.

-

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the PARP-1 inhibitory activity of the test compound.

Visualizations

Caption: General synthetic routes to this compound derivatives.

Caption: Proposed apoptotic signaling pathway of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, cytotoxic and antioxidant evaluations of amino derivatives from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design of Two New Sulfur Derivatives of this compound: In Silico Study Simulation Targeting PARP-1 and In Vitro Study Validation Using Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zellx.de [zellx.de]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 13. promega.com [promega.com]

- 14. ulab360.com [ulab360.com]

- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]

- 16. promega.com [promega.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. PARP/Apoptosis Colorimetric Assay Kit 4684-096-K: R&D Systems [rndsystems.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. PARP Universal Colorimetric Assay Kit (4677-096-K) by R&D Systems, Part of Bio-Techne [bio-techne.com]

Perezone: A Technical Guide to its Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perezone, a naturally occurring sesquiterpenoid quinone isolated from the roots of plants of the genus Acourtia, has garnered significant interest for its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of this compound and its derivatives. The primary mechanism of action involves a dual strategy of inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1) and inducing intracellular reactive oxygen species (ROS), which collectively trigger the mitochondrial pathway of apoptosis. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the involved signaling pathways to support further research and development.

Pharmacology

Mechanism of Action

This compound exerts its primary pharmacological effects through a multi-faceted approach targeting key cellular processes involved in cell survival and death. The principal mechanisms identified are the inhibition of PARP-1 and the induction of oxidative stress, which converge to induce apoptosis.

-

PARP-1 Inhibition: this compound and its analogs have been shown to inhibit the activity of PARP-1, a nuclear enzyme crucial for DNA repair.[1][2] By inhibiting PARP-1, this compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage, especially in rapidly dividing cancer cells. This accumulation of genomic instability is a potent trigger for apoptosis.[2][3]

-

Induction of Reactive Oxygen Species (ROS): As a quinone, this compound can undergo redox cycling, leading to the generation of ROS.[4] This increase in intracellular ROS creates a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA.[5] The elevated ROS levels also contribute to the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[6][7]

-

Induction of Apoptosis: The combined effects of PARP-1 inhibition and ROS induction lead to the activation of the mitochondrial (intrinsic) pathway of apoptosis.[6][7] This is characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.[6] This cascade of events ultimately leads to the activation of executioner caspases, such as caspase-3, and the dismantling of the cell.[3] Studies have shown the involvement of caspases-3, -8, and -9 in this compound-induced apoptosis.[3]

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily characterized by its dose-dependent cytotoxicity against a range of cancer cell lines.

In Vitro Efficacy

The cytotoxic and PARP-1 inhibitory activities of this compound and its derivatives have been evaluated in numerous in vitro studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | K562 (Leukemia) | Trypan Blue | Not specified, dose-dependent | [1][6] |

| This compound | U-251 (Astrocytoma) | Not specified | 6.83 ± 1.64 | [3] |

| This compound | U373 (Glioblastoma) | Not specified | 51.20 ± 0.3 | [5] |

| This compound | PC-3 (Prostate) | Not specified | Not specified | [8] |

| This compound | HCT-15 (Colorectal) | Not specified | Not specified | [8] |

| This compound | SKLU-1 (Lung) | Not specified | Not specified | [8] |

| Phenyl glycine this compound | U-251 (Astrocytoma) | Not specified | 2.60 ± 1.69 | [3] |

| This compound angelate | U373 (Glioblastoma) | Not specified | 6.44 ± 1.6 | [5] |

Table 2: PARP-1 Inhibitory Activity of this compound and its Derivatives

| Compound | IC50 (µM) | Reference |

| This compound | 181.5 | [8] |

| This compound angelate | 5.25 | [2] |

| Sulfur Derivative 9 | 0.317 | [9] |

| Sulfur Derivative 8 | 5.205 | [9] |

| Sulfur Derivative 10 | 0.320 | [9] |

Toxicology Profile

Acute Toxicity

Limited in vivo acute toxicity data is available for this compound and its derivatives.

Table 3: Acute Toxicity of this compound and its Phenyl Glycine Derivative

| Compound | Species | Route | LD50 (mg/kg) | Reference |

| This compound | Not specified | Not specified | 500 | [3] |

| Phenyl glycine this compound | Not specified | Not specified | 2000 | [3] |

Genotoxicity and Mutagenicity

In silico predictions for indolylquinone analogues of this compound suggest no mutagenic or tumorigenic effects.[10] However, experimental data from studies such as the Ames test are not yet available in the reviewed literature.

In Silico ADMET Predictions

Computational studies have been conducted to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analog, this compound angelate. These studies suggest a reasonable probability of good absorption and a high likelihood of cell permeability and blood-brain barrier penetration.[5] It is important to note that these are predictions and require experimental validation.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments cited.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Overview:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound or the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media or PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

-

PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.

-

Principle: PARP-1 utilizes NAD+ as a substrate to form poly(ADP-ribose) chains on acceptor proteins like histones. This assay uses a 96-well plate coated with histones. The activity of PARP-1 is determined by the amount of biotinylated poly(ADP-ribose) synthesized, which is then detected using streptavidin-HRP and a colorimetric substrate.

-

Protocol Overview (based on a commercial kit): [2][11]

-

Plate Coating: Coat a 96-well plate with histone proteins.

-

Reaction Setup: Add PARP-1 enzyme, activated DNA, and the test compound (this compound) to the wells.

-

Initiation: Start the reaction by adding a biotinylated NAD+ mixture.

-

Incubation: Incubate the plate to allow the PARP-1 reaction to proceed.

-

Detection: Wash the plate and add streptavidin-HRP, followed by a colorimetric HRP substrate.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The percentage of inhibition is calculated relative to the untreated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol Overview: [12]

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

-

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)